Home > Products > Screening Compounds P65489 > 4-methoxy-N-{2-[(2-thienylacetyl)amino]phenyl}benzamide
4-methoxy-N-{2-[(2-thienylacetyl)amino]phenyl}benzamide -

4-methoxy-N-{2-[(2-thienylacetyl)amino]phenyl}benzamide

Catalog Number: EVT-3631636
CAS Number:
Molecular Formula: C20H18N2O3S
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Oxide of 4-Methoxy-N-{2-[2-(1-methyl-2-piperidyl)ethyl]phenyl}benzamide

  • Compound Description: This compound is a derivative of 4-methoxy-N-{2-[2-(1-methyl-2-piperidyl)ethyl]phenyl}benzamide, modified to include an N-oxide group. It demonstrates antiarrhythmic activity with reduced toxicity and improved water solubility compared to its tertiary amine counterpart. []

4-Methoxy-N-{2-[3-(methylamino)heptyl]phenyl}benzamide

  • Compound Description: This compound is an antiarrhythmic agent structurally related to encainide. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is a genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. A sensitive analytical method using UPLC-QDa has been developed to quantify its trace levels in pharmaceutical preparations. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound belongs to a novel series of benzamide derivatives developed from a pyridazinone scaffold and demonstrates potential as an orally available anticancer drug candidate. It acts as a potent class I selective histone deacetylase (HDAC) inhibitor, exhibiting significant in vitro and in vivo antitumor activity. []

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide Sodium Salt

  • Compound Description: This compound has been successfully crystallized in various forms, with methods developed for their preparation. []

5-Chloro-N-[2-(4-hydroxysulfamoylphenyl)ethyl]-2-methoxy-benzamide (JC-171)

  • Compound Description: JC-171 is a hydroxyl sulfonamide analogue designed as a potential treatment for multiple sclerosis (MS). It functions as a selective inhibitor of the NLRP3 inflammasome, effectively reducing IL-1β release and exhibiting promising results in both prophylactic and therapeutic settings in the EAE mouse model of MS. []

4-(Acetylamino)-N-(2-aminophenyl)benzamide (CI-994 or N-Acetyldinaline)

  • Compound Description: This antitumor agent, currently undergoing clinical trials, functions as a histone deacetylase (HDAC) inhibitor. It induces histone hyperacetylation in living cells, specifically inhibiting HDAC-1 and HDAC-2 in a concentration-dependent manner. []

N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide (TH08)

  • Compound Description: TH08, a novel antitumor agent, has demonstrated significant potential in combating drug resistance and reducing cardiotoxicity associated with conventional cancer treatments. In vivo studies using Ehrlich ascites carcinoma (EAC) in mice showed that TH08 effectively reduces tumor weight, extends survival time, and inhibits tumor cell growth. []

1-(4-{[(E)-4-Methoxy-2-hydroxybenzylidene]amino}phenyl)ethanone Oxime

  • Compound Description: This compound is characterized by a strong intramolecular hydrogen bond and forms a 2D supramolecular structure through intermolecular hydrogen bonds. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: This compound is a potent and orally active leukotriene receptor antagonist. It displays high affinity for the leukotriene receptor and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs. Its enantioselective synthesis highlights the importance of chirality in drug development. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib, a widely used therapeutic agent for treating leukemia, functions by specifically inhibiting tyrosine kinase activity. []

N-(2-{[(2-Hydroxynaphthalen-1-yl)phenylmethyl]amino}ethyl)-3,5-dinitrobenzamide

  • Compound Description: This compound is a novel naphthol derivative synthesized using a multi-step process involving a three-component system with β-naphthol, benzaldehyde, and ethylenediamine. The synthesis utilizes a carbodiimide derivative or boric acid as a catalyst. []

N-(2-Dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxyphenoxymethyl)benzamide Hydrochlorides

  • Compound Description: This series of benzamide hydrochlorides were synthesized and evaluated for their antimicrobial and anti-biofilm activities. The compounds were prepared from 2-(4-methyl/methoxyphenoxymethyl)benzoyl chloride and the corresponding N-(2-dimethylaminoethyl)(un)substituted anilines. The results showed that benzamides containing halogenated moieties exhibited the most potent antimicrobial effects, particularly against Gram-positive bacteria, demonstrating their potential as a scaffold for developing new anti-infective agents. []

N-[2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide

  • Compound Description: This compound is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). It exhibits excellent in vivo activity in inhibiting antibody production in mice and effectively suppresses inflammation in a rat model of adjuvant-induced arthritis. []

4-Methoxy-N,N'-diphenylbenzamidine

  • Compound Description: This compound exhibits lengthened C=N and shortened C-N bonds due to n-π conjugation, a characteristic feature of amidines. It forms chains through intermolecular N—H⋯N hydrogen bonds along the c-axis. []

4-(Substituted ethanoyl)amino-3-mercapto-5-(4-methoxyphenyl)-1,2,4-triazoles

  • Compound Description: This series of compounds exhibits promising anti-inflammatory and antinociceptive activities. The substitution of a heterocyclic moiety at the C-2 position of the acetamido group, particularly with piperdine, 1-benzyl piperazine, or morpholine, significantly enhances the anti-inflammatory effects compared to aliphatic substitutions. []

N-(2-Bromophenyl)-2-hydroxybenzamide and Derivatives

  • Compound Description: This compound and its derivatives, including esters, hydrazides, and hydrazones, demonstrate significant antifungal activity against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or even surpassing the standard antifungal agent, nystatin. []

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

  • Compound Description: ZINC18057104, discovered through virtual screening targeting E. coli DNA gyrase, exhibits potent antimicrobial activity against both drug-sensitive and quinolone-resistant E. coli strains. Its unique molecular interactions with DNA gyrase, distinct from existing quinolone antibiotics, make it a promising candidate for combating quinolone resistance. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist with potent antithrombotic activity. It inhibits serotonin-amplified platelet aggregation and shows good oral bioavailability in various species. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulfonate (Imatinib Mesylate)

  • Compound Description: Imatinib mesylate, an antileukemic cytostatic agent, has a new crystalline η-modification characterized by a unique set of planar distances and thermal properties. This new form may offer advantages in pharmaceutical formulation and drug delivery. []

p-Methyl-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide and p-Methoxy-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide

  • Compound Description: These compounds, synthesized from 2-phenylindole, are potential antitumor agents and cell cycle inhibitors. The crystal structures reveal hydrogen-bonding patterns and structural features important for their biological activity. []

N-[2-(2,3-Dimethoxystrychnidin-10-ylideneamino)ethyl]succinamic acid 4-Allyl-2-methoxyphenyl Ester

  • Compound Description: This brucine derivative was synthesized using a multi-step strategy involving the reaction of a substituted phenol with succinic acid followed by coupling with brucine. The synthesis was facilitated by a carbodiimide derivative and boric acid as catalysts. []
  • Compound Description: These isomeric solvates demonstrate distinct conformations and hydrogen-bonding patterns. This highlights the role of isomerism and solvation in influencing molecular structure and intermolecular interactions, which can impact physicochemical properties relevant to drug development. []
  • Compound Description: These compounds are fecal metabolites of the calcium antagonist SD-3211. Their synthesis aimed to confirm the structures of these metabolites and evaluate their calcium antagonistic activities. []

2-Methoxy-6-[(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethin]phenyl p-Nitrobenzoates

  • Compound Description: This series of compounds, synthesized from the reaction of substituted triazolones with a substituted benzaldehyde, were investigated for their antibacterial activity and acidic properties. []
  • Compound Description: This modified peptide incorporates a 2-aminomethyl-3-(4-methoxyphenyl)propionic acid residue into an amyloidogenic peptide sequence, resulting in the inhibition of amyloid fibril formation. This modification significantly alters the peptide's self-assembly properties, leading to a distinct morphology and preventing the formation of amyloid-like structures. []

2-Amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic Acid Ethyl Ester

  • Compound Description: This novel pyrrole derivative's crystal structure was analyzed using X-ray crystallography and compared with theoretical calculations. This study provides insights into the structural features, intermolecular interactions, and conformational preferences of the molecule. []

N-(2,3-Difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide and N-(2,3-Difluorophenyl)-2-[4-({7-ethoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide

  • Compound Description: These compounds are disclosed for their potential use in treating proliferative diseases, particularly cancer. []

N-Ethyl-N'-[2-methoxy-4-(5-methyl-4-{[(1S)-1-pyridin-3-ylbutyl]amino}pyrimidin-2-yl)phenyl]urea Acid Addition Salts

  • Compound Description: These acid addition salts utilize various acids, including citric, hydrochloric, methanesulfonic, oxalic, and tartaric acid. This modification aims to improve the physicochemical properties of the parent compound. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-ylpyrimidin-2-ylamino)phenyl]benzamide (AN-024)

  • Compound Description: A novel synthetic route for preparing AN-024, a potential therapeutic agent, has been developed. This route involves a series of intermediates starting from 4-methyl-2-nitroaniline. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

  • Compound Description: This compound is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. Its metabolism has been extensively studied in various species, revealing the involvement of cytochrome P450 enzymes, methyltransferases, flavin monooxygenases, and esterases. [, , , ]

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: New hydrates and polymorphs of this compound have been discovered and characterized, potentially offering advantages in drug formulation and delivery. [, ]

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds exhibits potent activity in reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), a significant obstacle in cancer chemotherapy. These compounds enhance the efficacy of anticancer drugs like doxorubicin by inhibiting P-gp efflux pumps. []

(S)-4-Amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide ((S)-Iodozacopride)

  • Compound Description: (S)-Iodozacopride, the active enantiomer of iodozacopride, is a high-affinity ligand for the 5-HT3 receptor. An improved synthesis and radiolabeling method for (S)-[125I]iodozacopride have been developed. []

2-[3-Hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic Acid (A-33853)

  • Compound Description: A-33853, a natural product analog, exhibits potent antileishmanial activity, surpassing the efficacy of miltefosine. Further structural optimization led to the identification of N-(2-benzoxazol-2-ylphenyl)benzamides as promising new antileishmanial chemotypes. []

(E)-1-(4-{[(E)-4-Diethylamino-2-hydroxybenzylidene]amino}phenyl)ethanone Methoxy Oxime

  • Compound Description: This compound's crystal structure reveals intramolecular and intermolecular interactions, providing insights into its solid-state packing and potential for biological activity. []

(2-Hydroxy-4-methoxy)benzyl Aminoadamantane Conjugates

  • Compound Description: This series of compounds, designed as potential influenza M2 channel blockers, incorporates amantadine linked to an aryl head group. Structure-activity relationship studies, electrophysiology, and molecular modeling were used to understand their binding kinetics and selectivity towards M2 S31N and M2 WT channels. []

(N-4-Methoxyphenyl)aminophenylacetonitrile Metal Complexes

  • Compound Description: These complexes, synthesized from a bidentate ligand and various divalent transition metal ions (Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)), provide insights into the coordination chemistry of this ligand. The complexes were characterized using various techniques. []

Properties

Product Name

4-methoxy-N-{2-[(2-thienylacetyl)amino]phenyl}benzamide

IUPAC Name

4-methoxy-N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]benzamide

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H18N2O3S/c1-25-15-10-8-14(9-11-15)20(24)22-18-7-3-2-6-17(18)21-19(23)13-16-5-4-12-26-16/h2-12H,13H2,1H3,(H,21,23)(H,22,24)

InChI Key

XUIMJFLKDJKRNY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)CC3=CC=CS3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)CC3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.